molecular formula C15H11FO3 B12198770 2-Fluorobenzoic acid phenacyl ester

2-Fluorobenzoic acid phenacyl ester

Cat. No.: B12198770
M. Wt: 258.24 g/mol
InChI Key: FMKPGCKAWVDGEA-UHFFFAOYSA-N
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Description

2-Fluorobenzoic acid phenacyl ester is an organic compound with the molecular formula C13H9FO2 It is a derivative of benzoic acid, where the hydrogen atom in the benzene ring is replaced by a fluorine atom, and the carboxyl group is esterified with a phenacyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluorobenzoic acid phenacyl ester typically involves the esterification of 2-fluorobenzoic acid with phenacyl alcohol. This reaction can be catalyzed by acidic or basic conditions. Commonly used catalysts include sulfuric acid or hydrochloric acid for acidic conditions, and sodium hydroxide or potassium hydroxide for basic conditions. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and solvents, along with precise control of temperature and pressure, ensures the efficient production of the ester.

Chemical Reactions Analysis

Types of Reactions: 2-Fluorobenzoic acid phenacyl ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid and ketone.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: 2-Fluorobenzoic acid and phenacyl ketone.

    Reduction: 2-Fluorobenzoic alcohol and phenacyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluorobenzoic acid phenacyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The ester is used as an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-fluorobenzoic acid phenacyl ester involves its interaction with specific molecular targets. The ester can undergo hydrolysis to release 2-fluorobenzoic acid and phenacyl alcohol, which can then interact with various enzymes and receptors. The fluorine atom in the benzene ring enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

    2-Fluorobenzoic acid: The parent compound, which lacks the ester group.

    Phenacyl benzoate: A similar ester where the fluorine atom is replaced by a hydrogen atom.

    2-Chlorobenzoic acid phenacyl ester: A similar ester where the fluorine atom is replaced by a chlorine atom.

Uniqueness: 2-Fluorobenzoic acid phenacyl ester is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes the compound particularly useful in applications requiring high reactivity and specificity.

Properties

Molecular Formula

C15H11FO3

Molecular Weight

258.24 g/mol

IUPAC Name

phenacyl 2-fluorobenzoate

InChI

InChI=1S/C15H11FO3/c16-13-9-5-4-8-12(13)15(18)19-10-14(17)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

FMKPGCKAWVDGEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2F

Origin of Product

United States

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